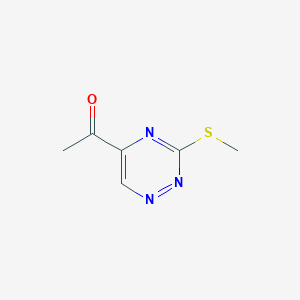![molecular formula C8H9NO2 B065013 3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 181276-91-5](/img/structure/B65013.png)
3,3-Dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3,3-dimethyl-6-oxabicyclo[310]hexane-1-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the bicyclic structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable organocatalyzed desymmetrization processes . These methods are designed to be compatible with standard industrial practices, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile is unique due to its specific oxabicyclohexane ring system and the presence of a nitrile group. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
181276-91-5 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO2/c1-7(2)3-5-8(4-9,11-5)6(7)10/h5H,3H2,1-2H3 |
InChI Key |
VVRXGAGFFMVTBM-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1=O)(O2)C#N)C |
Canonical SMILES |
CC1(CC2C(C1=O)(O2)C#N)C |
Synonyms |
6-Oxabicyclo[3.1.0]hexane-1-carbonitrile,3,3-dimethyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


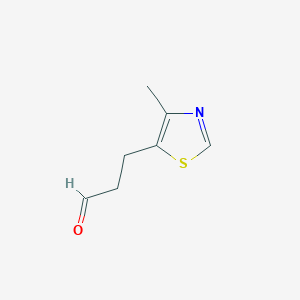
![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
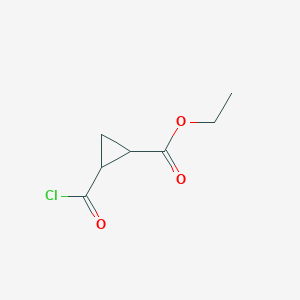


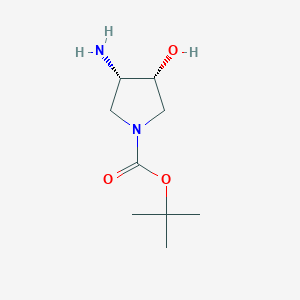
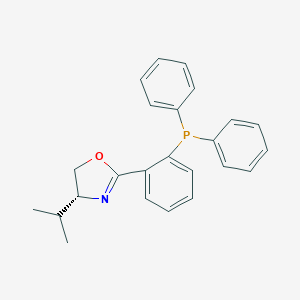
![5-Oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium](/img/structure/B64955.png)

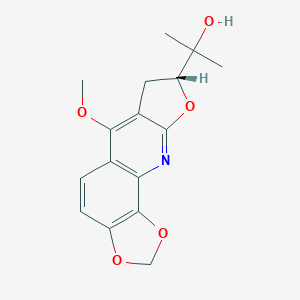

![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
